2-({3-benzyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetic acid
Description
This compound is a thieno[3,2-d]pyrimidinone derivative featuring a benzyl group at position 3, a phenyl group at position 6, and a sulfanylacetic acid moiety at position 2. Its molecular formula is inferred to be C₂₁H₁₆N₂O₃S₂, with a fused thiophene-pyrimidine core.
Properties
IUPAC Name |
2-(3-benzyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3S2/c24-18(25)13-27-21-22-16-11-17(15-9-5-2-6-10-15)28-19(16)20(26)23(21)12-14-7-3-1-4-8-14/h1-11H,12-13H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZMOXPRSPKGSAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=C(C=C(S3)C4=CC=CC=C4)N=C2SCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-({3-benzyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetic acid is a complex organic compound belonging to the thienopyrimidine class. Its unique structure and potential biological activities have garnered significant interest in medicinal chemistry. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 408.5 g/mol. The compound features a thieno[3,2-d]pyrimidine core with a sulfanyl group and an acetic acid moiety.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 408.5 g/mol |
| IUPAC Name | 2-(3-benzyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetic acid |
| CAS Number | 750607-14-8 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Studies suggest that it may inhibit specific enzymes or receptors involved in critical signaling pathways. Although detailed mechanisms are still being elucidated, the compound's ability to modulate enzyme activity indicates potential therapeutic applications.
Anticancer Activity
Research has demonstrated that compounds within the thienopyrimidine class exhibit significant anticancer properties. For instance, a study highlighted that derivatives similar to this compound showed promising results against various cancer cell lines. Notably, compounds derived from this scaffold have been reported to induce apoptosis in colorectal cancer cells (HCT116), with IC50 values indicating effective cytotoxicity.
Enzymatic Inhibition
The compound has also shown potential as an enzyme inhibitor. For example, studies on related thienopyrimidine derivatives revealed their ability to inhibit key enzymes involved in tumor progression and metastasis. This suggests that this compound may play a role in cancer treatment strategies targeting specific enzymatic pathways.
Study 1: Antiproliferative Effects
In a study evaluating the antiproliferative effects of thienopyrimidine derivatives on HCT116 cells, significant reductions in cell viability were observed after treatment with the compounds. The morphological changes indicative of apoptosis were confirmed through image analysis.
| Compound ID | IC50 (µg/mL) | Morphological Changes Observed |
|---|---|---|
| 7j | 26.75 ± 3.50 | Nuclear disintegration; chromatin fragmentation |
| Control | N/A | Normal morphology |
Study 2: Enzyme Inhibition Profile
Another investigation focused on the enzyme inhibition profile of related compounds showed that they effectively inhibited several kinases associated with cancer progression. This inhibition was linked to reduced cell proliferation and increased apoptosis rates.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related pyrimidine and thienopyrimidine derivatives, emphasizing substituent effects and synthesis methodologies:
Key Observations
The trifluoromethyl group in C₁₂H₉F₃N₂O₂S₂ increases electron-withdrawing effects, which may improve metabolic stability relative to the target’s benzyl group. 2-((4-Chloro-6-((3-phenethoxyphenyl)amino)pyrimidin-2-yl)thio)acetic acid demonstrates the role of a phenethoxy group in extending aromatic interactions, a feature absent in the target compound.
Synthesis Efficiency :
- Yields for analogs vary significantly. For example, C₂₀H₁₈ClN₃O₃S was synthesized in 47% yield , while purity data for the target compound is unavailable.
Functional Group Impact: The sulfanylacetic acid moiety is a common feature across analogs, suggesting its importance in hydrogen bonding or metal chelation for target engagement . Amino groups (e.g., in C₁₁H₁₁N₃OS ) may confer basicity, contrasting with the neutral phenyl/benzyl groups in the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
